molecular formula C18H25N3O5 B2427729 (3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone CAS No. 700854-20-2

(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B2427729
CAS No.: 700854-20-2
M. Wt: 363.414
InChI Key: YQHDGQOHBJBADV-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a 3,4-dimethoxyphenyl group attached to a piperazine ring, which is further connected to a morpholine moiety through a carbonyl linkage. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl precursor. This precursor can be synthesized through the methoxylation of phenol derivatives. The next step involves the formation of the piperazine ring, which can be achieved through cyclization reactions involving appropriate diamines and dihalides. Finally, the morpholine moiety is introduced via a carbonylation reaction, where the piperazine intermediate is reacted with morpholine in the presence of a carbonylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-pressure reactions, continuous flow synthesis, and the use of catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as acidic or basic environments.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness

Compared to these similar compounds, (3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone is unique due to its combination of a piperazine ring and a morpholine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of applications in scientific research.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-24-15-4-3-14(13-16(15)25-2)17(22)19-5-7-20(8-6-19)18(23)21-9-11-26-12-10-21/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHDGQOHBJBADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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